methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate
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Overview
Description
Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and benzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate typically involves multi-step organic reactions. One common method includes the esterification of anisic acid with methanol, followed by further functionalization to introduce the cyano and benzoyl groups . The reaction conditions often require the use of catalysts such as FeCl2 and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate
Uniqueness
Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7/c1-33-20-11-9-18(10-12-20)26(31)36-24-15-17(8-13-23(24)34-2)14-19(16-28)25(30)29-22-7-5-4-6-21(22)27(32)35-3/h4-15H,1-3H3,(H,29,30)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPVBWBTQSFTQL-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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